Boiling Point Elevation of 3-Chloro-4-methyl-1H-indazole Versus Unsubstituted and 4-Methyl Indazole Parent Scaffolds
The introduction of a chlorine substituent at the 3-position of the 4-methyl-1H-indazole scaffold causes a substantial boiling point elevation. 3-Chloro-4-methyl-1H-indazole has a predicted boiling point of 322.2 ± 22.0 °C at 760 mmHg, compared to 285.1 ± 9.0 °C for the non-chlorinated parent 4-methyl-1H-indazole . This 37.1 °C increase is consistent across two additional comparators: the boiling point is 12.7 °C higher than 3-chloro-1H-indazole (309.5 ± 15.0 °C) due to the additional methyl group, and 3.9 °C lower than the 6-chloro-4-methyl regioisomer (326.1 ± 22.0 °C), reflecting the influence of chlorine ring position on intermolecular forces .
| Evidence Dimension | Boiling point at 760 mmHg (°C, predicted) |
|---|---|
| Target Compound Data | 322.2 ± 22.0 |
| Comparator Or Baseline | 4-Methyl-1H-indazole: 285.1 ± 9.0; 3-Chloro-1H-indazole: 309.5 ± 15.0; 6-Chloro-4-methyl-1H-indazole: 326.1 ± 22.0 |
| Quantified Difference | +37.1 °C vs 4-methyl-1H-indazole; +12.7 °C vs 3-chloro-1H-indazole; −3.9 °C vs 6-chloro-4-methyl-1H-indazole |
| Conditions | Predicted values at 760 mmHg; calculated by Advanced Chemistry Development (ACD/Labs) software |
Why This Matters
A boiling point differential of this magnitude directly impacts distillation-based purification feasibility, GC retention time indexing, and solvent selection for high-temperature reactions—critical parameters when scaling from research to pilot production.
